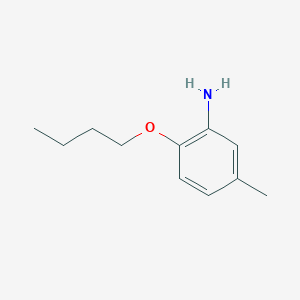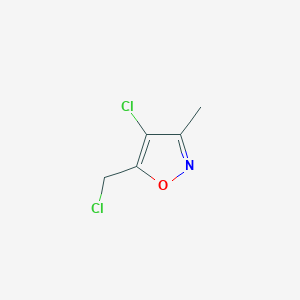![molecular formula C32H96N8O12Si8 B3150840 N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane CAS No. 69667-29-4](/img/structure/B3150840.png)
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Descripción general
Descripción
N,N-dimethylmethanamine, also known as trimethylamine, is a compound with the formula C3H9N . It is used in the industrial sector, particularly in foundries as a catalyst for epoxy resins and polyurethane, as well as in sand core production .
Molecular Structure Analysis
The molecular structure of N,N-dimethylmethanamine consists of a nitrogen atom bonded to three methyl groups .Physical And Chemical Properties Analysis
N,N-dimethylmethanamine has a molar mass of 59.112 g/mol . It has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy values at different temperatures .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of complex macrocyclic compounds, like (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1^8,17.0^2,7.0^11,16]icosane, and its enantiomer demonstrates the intricacies involved in creating substances with specific configurations. These processes are crucial for developing materials with precise properties, useful in various scientific applications (Glister et al., 2005).
Material Science Applications
- Organosilicon compounds, such as those derived from polycyclic frames of condensed trisilacyclohexane rings, exhibit unique structural frameworks. These structures are part of a broader study on silicon carbide modifications and have potential applications in materials science, particularly in semiconductors and nanotechnology (Fritz et al., 1984).
Biochemical Labeling Reagents
- The synthesis of undecagold cluster molecules, such as those derived from heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold, for biochemical labeling reagents showcases the intersection of complex chemistry and biology. These compounds are used for alkylating proteins in preparation for electron microscopy, providing tools for detailed biological studies (Yang et al., 1984).
Chemical Synthesis and Modification
- The dimethylvinylsilylation of silicate anions in methanol solutions of tetramethylammonium silicate, resulting in compounds like 1,3,5,7,9,11,13,15-octakis(dimethylvinylsiloxy)pentacyclo[9.5.1.1^3,9.1^5,15.1^7,13]octasiloxane, illustrates advanced chemical synthesis techniques. These are pivotal in creating siloxane-based materials with potential applications in coatings, elastomers, and sealants (Hasegawa & Motojima, 1992).
Environmental and Health Impact Studies
- Understanding the environmental fate and transport of cyclic volatile methyl siloxanes (cVMS) like octamethylcyclotetrasiloxane (D4), crucial for assessing human and environmental exposure. Research into their air/water partition coefficients provides essential data for environmental risk assessments and regulatory decisions (Xu & Kropscott, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that tetraethylammonium, a compound with a similar structure, blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of Oktakis(tetramethylammonium)-T8-silisesquioxane is still under investigation. It is suggested that it may have similar actions to tetraethylammonium, which is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
The blocking of potassium channels and nicotinic acetylcholine receptors by similar compounds suggests that it may influence neuronal signaling and muscle contraction pathways .
Pharmacokinetics
Safety data sheets suggest that it is a solid substance at room temperature, which could impact its bioavailability .
Result of Action
Similar compounds are known to have inhibitory actions at the autonomic ganglia, which could potentially lead to vasodilation .
Action Environment
It is known that the compound is a solid at room temperature, suggesting that temperature and humidity could potentially influence its stability .
Propiedades
IUPAC Name |
N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8.8C3H9N/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27;8*1-4(2)3/h1-8H3;8*1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHPPJCHDYQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.CN(C)C.C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H96N8O12Si8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
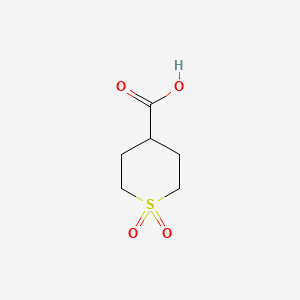
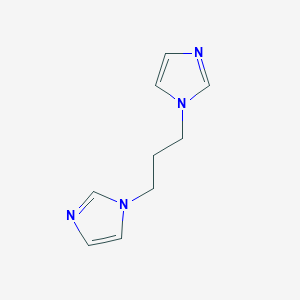
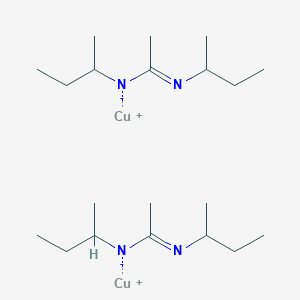
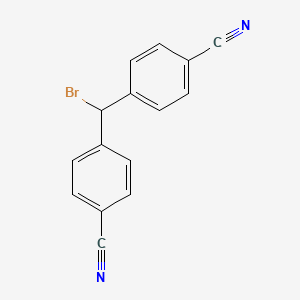
![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)
![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

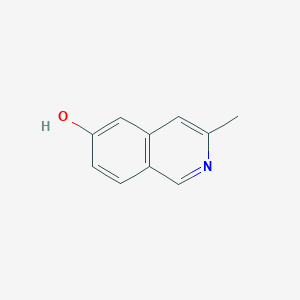
![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
